molecular formula C12H10BrN3O B8284293 3-Bromo-5-(pyridin-3-ylamino)-benzamide

3-Bromo-5-(pyridin-3-ylamino)-benzamide

Cat. No.: B8284293
M. Wt: 292.13 g/mol
InChI Key: XFMWNCFAAWGORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(pyridin-3-ylamino)-benzamide is a brominated benzamide derivative featuring a pyridin-3-ylamino substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₉BrN₃O, with a molecular weight of 307.12 g/mol.

Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

3-bromo-5-(pyridin-3-ylamino)benzamide

InChI

InChI=1S/C12H10BrN3O/c13-9-4-8(12(14)17)5-11(6-9)16-10-2-1-3-15-7-10/h1-7,16H,(H2,14,17)

InChI Key

XFMWNCFAAWGORD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=CC(=CC(=C2)C(=O)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Core Structure: The target compound’s benzamide core distinguishes it from pyridine (e.g., 2-Bromo-3-methylpyridine ) or pyridazinone derivatives (e.g., 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one ). The amide group enables hydrogen bonding, critical for protein target interactions.

Substituent Effects: Bromo Position: Bromine at the 3-position (target) vs. 2-position (2-Bromo-3-methylpyridine ) alters steric hindrance and electronic effects. Meta-substitution may enhance binding specificity in kinase inhibitors. Trifluoromethyl Group: Present in the kinase inhibitor MM3374.10-0025 , this group increases lipophilicity and metabolic stability compared to the target compound’s pyridin-3-ylamino group. Methoxy vs. Amino Groups: 5-Bromo-3-methoxypyridin-2-amine has higher lipophilicity but reduced hydrogen-bonding capacity compared to the target’s amino substituent.

Molecular Weight and Complexity :

  • Larger derivatives like MM3374.10-0025 (MW 528.32) may face challenges in bioavailability, whereas simpler analogs (e.g., 2-Bromo-3-methylpyridine, MW 172.02 ) lack the pharmacophoric benzamide motif.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.